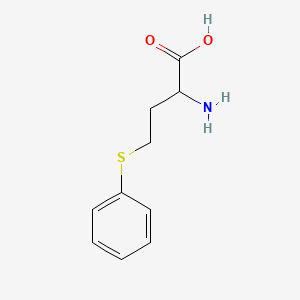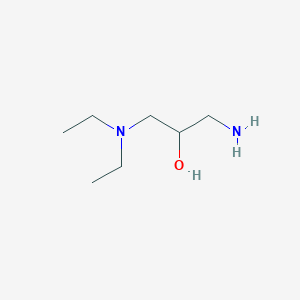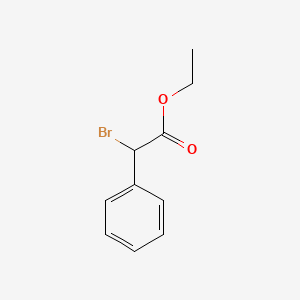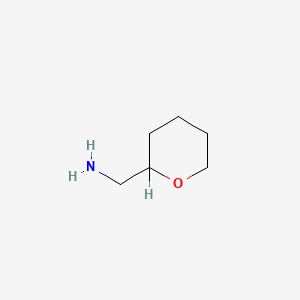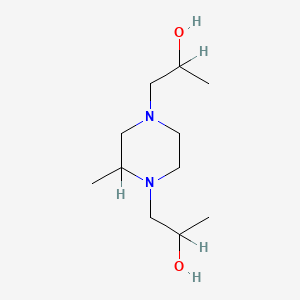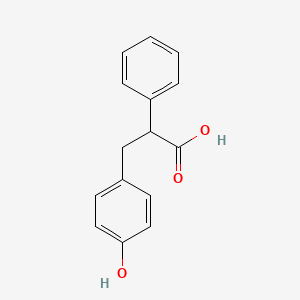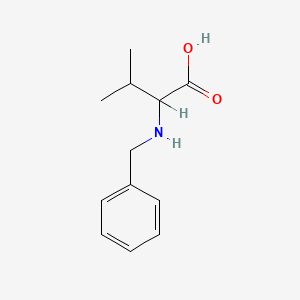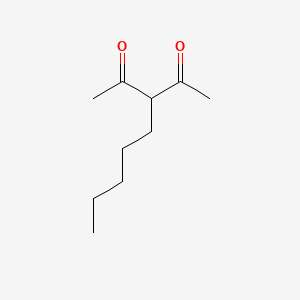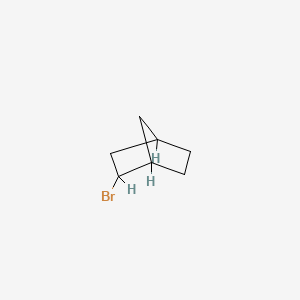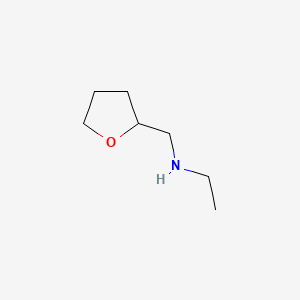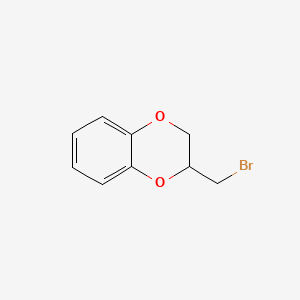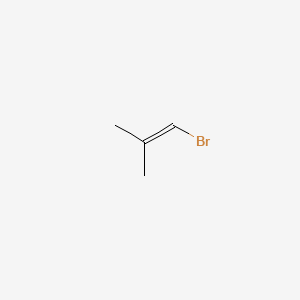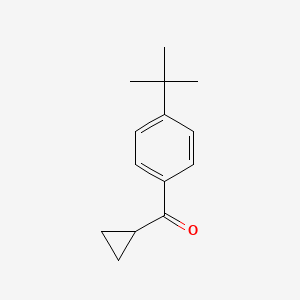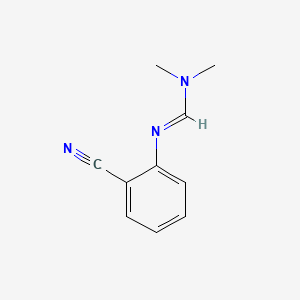
N’-(2-シアノフェニル)-N,N-ジメチルメタナミド
説明
N'-(2-Cyanophenyl)-N,N-dimethylformamidine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(2-Cyanophenyl)-N,N-dimethylformamidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-(2-Cyanophenyl)-N,N-dimethylformamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-Cyanophenyl)-N,N-dimethylformamidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
この化合物は、抗がん療法における可能性について評価されています。 N’-(2-シアノフェニル)-N,N-ジメチルメタナミドの誘導体は、MCF-7やA-549などの癌細胞株に対して阻害活性を示しています 。これは、この化合物とその誘導体が、新しい抗がん剤の開発に役立つ可能性を示唆しています。
分子ドッキング研究
この化合物の誘導体の分子ドッキング研究が、それらの生物学的標的との相互作用を理解するために実施されています。 例えば、ヒトトポイソメラーゼIIとのドッキング解析により、特定の誘導体が活性部位ポケットにうまく適合することが明らかになり、薬剤開発の可能性が高いことが示唆されています .
縮合キナゾリンの合成
この化合物は、医薬品化学において重要なヘテロ環式化合物である、縮合キナゾリンのワンポット合成の前駆体として役立ちます。 これらの合成は、幅広い生物学的効果を持つ新しい医薬品の開発に貢献しています .
新規ファーマコフォアの開発
研究によると、2つのファーマコフォアを単一の形態で組み合わせることは、医薬品化学において効果的なアプローチとなり得ることが示されています。 N’-(2-シアノフェニル)-N,N-ジメチルメタナミド誘導体は、炎症や癌などの疾患の治療のための、非常に効果的な新規化合物の発見を促進するために研究されています .
ヘテロ環式化合物の合成における中間体
この化合物は、様々なヘテロ環式化合物の合成における中間体として使用されます。 これらの化合物は、創薬と開発において非常に重要であり、合成有機化学におけるこの化合物の重要性を強調しています .
合成法における求電子試薬
N’-(2-シアノフェニル)-N,N-ジメチルメタナミドは、経済的かつ環境に優しい合成法において、三官能性求電子試薬として機能します。 ワンポット合成におけるその役割は、複雑な分子の効率的な生成におけるその有用性を強調しています .
作用機序
Target of Action
Similar compounds, such as quinazoline derivatives, have been found to interact with a variety of targets, including various receptors and enzymes .
Mode of Action
It’s known that similar compounds can inhibit neuronal excitation in the central nervous system .
Biochemical Pathways
Related compounds have been found to impact a variety of biological pathways, including those involved in inflammation, cancer, and various physiological activities .
Pharmacokinetics
A compound with a similar structure has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Related compounds have been found to have a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .
生化学分析
Biochemical Properties
N’-(2-Cyanophenyl)-N,N-dimethylformamidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of this interaction involves the inhibition of the enzyme’s activity, which can lead to the suppression of cancer cell proliferation . Additionally, N’-(2-Cyanophenyl)-N,N-dimethylformamidine has shown interactions with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
N’-(2-Cyanophenyl)-N,N-dimethylformamidine affects various types of cells and cellular processes. In cancer cells, it has been found to inhibit cell proliferation by interfering with DNA replication and inducing apoptosis . This compound also impacts cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For example, it can downregulate the expression of genes involved in cell cycle progression, thereby slowing down the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of N’-(2-Cyanophenyl)-N,N-dimethylformamidine involves its binding interactions with biomolecules. It inhibits the activity of human topoisomerase II by fitting into the enzyme’s active site pocket, thereby preventing the enzyme from performing its function . This inhibition leads to the accumulation of DNA breaks, triggering cell death. Additionally, N’-(2-Cyanophenyl)-N,N-dimethylformamidine can modulate the activity of other enzymes and proteins, resulting in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(2-Cyanophenyl)-N,N-dimethylformamidine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that N’-(2-Cyanophenyl)-N,N-dimethylformamidine remains stable under specific conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to the compound can lead to its gradual degradation, reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of N’-(2-Cyanophenyl)-N,N-dimethylformamidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, it can induce toxic effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
N’-(2-Cyanophenyl)-N,N-dimethylformamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular energy production and metabolic balance.
Transport and Distribution
Within cells and tissues, N’-(2-Cyanophenyl)-N,N-dimethylformamidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its bioavailability and efficacy. Studies have shown that N’-(2-Cyanophenyl)-N,N-dimethylformamidine can accumulate in certain cellular compartments, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of N’-(2-Cyanophenyl)-N,N-dimethylformamidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, exerting its inhibitory effects on DNA replication and cell division. This subcellular targeting enhances the compound’s specificity and efficacy in biochemical applications.
特性
IUPAC Name |
N'-(2-cyanophenyl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVOLCHPUOIJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249277 | |
| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36185-83-8 | |
| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36185-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(2-Cyanophenyl)-N,N-dimethylformamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036185838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC319960 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-cyanophenyl)-N,N-dimethylformamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N'-(2-Cyanophenyl)-N,N-dimethylformamidine in the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives?
A1: N'-(2-Cyanophenyl)-N,N-dimethylformamidine serves as a crucial intermediate in the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives. [] The research demonstrates its reaction with α-aminophosphonates under microwave irradiation, leading to the formation of the target compounds. This synthetic route highlights the compound's utility in constructing the quinazoline scaffold, which holds significance in medicinal chemistry for its diverse biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


